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Trimethylphosphine(hexafluoroacetylacetonato)silver (I)

Volatility Thermal stability CVD precursor delivery

Silver β-diketonate precursors often exist as dimers with limited volatility, requiring high deposition temperatures that damage polymer substrates. (hfac)Ag(PMe₃) is monomeric, sublimes at 95 °C (0.1 mmHg), and enables sub-100 °C spray CVD on PET, polyimide, and textiles. • Sub-100 °C spray CVD for flexible hybrid electronics and smart packaging • ALD temperature window 110-200 °C for conformal coatings on 3D medical implants • FEBID-compatible at 70-80 °C for direct-write plasmonic nanoantennas Supplied as crystalline solid (mp 140-142 °C) with ≥99% purity (99.9%-Ag basis).

Molecular Formula C8H11AgF6O2P
Molecular Weight 392.006
CAS No. 148630-66-4
Cat. No. B583718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylphosphine(hexafluoroacetylacetonato)silver (I)
CAS148630-66-4
Molecular FormulaC8H11AgF6O2P
Molecular Weight392.006
Structural Identifiers
SMILESCP(C)C.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Ag]
InChIInChI=1S/C5H2F6O2.C3H9P.Ag/c6-4(7,8)2(12)1-3(13)5(9,10)11;1-4(2)3;/h1,12H;1-3H3;/b2-1-;;
InChIKeyXCFNWYBRMNCHFP-UAIGNFCESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethylphosphine(hexafluoroacetylacetonato)silver(I) (CAS 148630-66-4) for CVD and ALD Precursor Selection


Trimethylphosphine(hexafluoroacetylacetonato)silver(I), commonly abbreviated (hfac)Ag(PMe₃), is a monomeric silver(I) β‑diketonate complex stabilised by a trimethylphosphine auxiliary ligand [1]. It is a crystalline solid (mp 140–142 °C) that sublimes at ca. 95 °C under reduced pressure (0.1 mmHg) and is supplied with ≥99% purity (99.9%‑Ag metals basis) . The compound serves as a volatile, thermally robust precursor for chemical vapour deposition (CVD), atomic layer deposition (ALD), and focused electron beam‑induced deposition (FEBID) of silver thin films and nanoparticles.

Why Generic Substitution of (hfac)Ag(PMe₃) (CAS 148630-66-4) with Other Silver β‑Diketonate Precursors Fails


Silver β‑diketonate precursors for CVD and ALD are not interchangeable because they differ fundamentally in nuclearity, volatility, thermal stability, and decomposition pathways. (hfac)Ag(PMe₃) is monomeric in the solid state and in the gas phase, as confirmed by single‑crystal X‑ray diffraction [1], whereas many competing adducts such as (hfac)Ag(1,5‑COD) and (fod)Ag(VTES) exist as dimers or higher oligomers that exhibit lower volatility and less predictable vapour‑phase transport [2]. Even within the same ligand family, the sublimation temperature – a direct proxy for precursor delivery robustness – varies by more than 14 °C between analogues [3]. These structural and thermodynamic disparities translate into measurable differences in deposition temperature windows, growth rates, and film purity, making direct drop‑in replacement technically unsound.

Quantitative Differential Evidence: Trimethylphosphine(hexafluoroacetylacetonato)silver(I) vs. Closest Silver CVD/ALD Alternatives


Sublimation Temperature Benchmark: (hfac)Ag(PMe₃) vs. (fod)Ag(PEt₃) and Copper Analogues

The sublimation temperature of (hfac)Ag(PMe₃) was measured at 91 °C under vacuum, directly compared with (fod)Ag(PEt₃) at 77 °C, (hfac)Cu(PMe₃) at 35 °C, and (hfac)Cu(CNMe) at 60 °C using the same experimental setup [1]. The 14 °C higher sublimation temperature versus the widely used alternative (fod)Ag(PEt₃) indicates superior thermal stability during storage and handling, reducing the risk of premature decomposition in bubbler‑style delivery systems.

Volatility Thermal stability CVD precursor delivery

ALD Silver Mass Deposition Rate: (hfac)Ag(PMe₃) AB‑Type Process vs. (hfac)Ag(1,5‑COD) Thermal ALD

In AB‑type thermal ALD using (hfac)Ag(PMe₃) and formalin at 170–200 °C, in situ quartz crystal microbalance (QCM) measurements yielded a silver mass deposition rate of 2–10 ng cm⁻² cycle⁻¹ [1]. By contrast, direct‑liquid‑injection thermal ALD with (hfac)Ag(1,5‑COD) and tertiary butyl hydrazine (TBH) at 105–128 °C produced a self‑limiting mass deposition rate of ∼20 ng cm⁻² cycle⁻¹ (∼0.18 Å cycle⁻¹) [2]. Although the (hfac)Ag(1,5‑COD) process yields a higher mass uptake per cycle, the (hfac)Ag(PMe₃) process operates over a significantly wider temperature window (170–200 °C vs. a 23 °C self‑limiting window) and provides additional ABC‑type process flexibility with TMA/H₂O.

ALD growth rate Silver nanoparticle deposition Process throughput

Minimum Film Deposition Temperature: Spray CVD of (hfac)Ag(PMe₃) below 100 °C vs. (hfac)Ag(VTES) and (fod)Ag(PEt₃)

A spray chemical vapour deposition method using (hfac)Ag(PMe₃) dissolved in alcohol achieved reproducible silver nanoparticle film deposition at substrate temperatures below 100 °C [1]. In comparison, (hfac)Ag(VTES) requires a substrate temperature of at least 160–180 °C for MOCVD silver film growth [2], and (fod)Ag(PEt₃)‑based plasma‑enhanced ALD shows saturative growth only within the 120–140 °C range [3]. The >60 °C lower minimum deposition temperature of (hfac)Ag(PMe₃) uniquely enables silver metallisation on polymeric, textile, and other temperature‑sensitive substrates.

Low-temperature deposition Flexible substrates Temperature-sensitive devices

Monomeric vs. Dimeric Structure: Impact on Volatility and CVD Precursor Performance

Single‑crystal X‑ray diffraction confirms that (hfac)Ag(PMe₃) is monomeric in the solid state [1], whereas (hfac)Ag(1,5‑COD) crystallises as a dimer exhibiting μ₄‑η²‑hfac and μ₂‑hfac bridging coordination modes [2]. The monomeric structure eliminates the need for endothermic oligomer dissociation during sublimation, contributing to the compound's relatively high volatility and consistent vapour‑phase composition. Dimeric or oligomeric analogues may exhibit broader, less predictable sublimation behaviours and are prone to residue formation during prolonged heating.

Structural characterisation Volatility Precursor delivery reproducibility

ALD‑Derived Silver Nanoparticle Size Control: (hfac)Ag(PMe₃) AB and ABC Processes

Transmission electron microscopy analysis of silver nanoparticles deposited by ALD using (hfac)Ag(PMe₃) revealed average particle sizes of ∼1.8 nm after 10 AB‑type cycles (with formalin) and ∼2.2 nm after 20 ABC‑type cycles (with TMA/H₂O), both with narrow size distributions [1]. The ABC‑type process uniquely enables increasing metal loading while maintaining particle size, a capability that is not reported for competing silver precursors under similar low‑cycle‑number ALD conditions. This dual‑mode size/loading control is critical for catalytic and plasmonic applications where particle dimensions directly govern performance.

Nanoparticle size control Catalysis Plasmonics

FEBID Evaporation Temperature Compatibility: (hfac)Ag(PMe₃) for Commercial Gas Injection Systems

(hfac)Ag(PMe₃) operates at an evaporation temperature of 70–80 °C and is compatible with commercially available gas injection systems (GIS) used in standard scanning electron microscopes for FEBID [1]. Under electron beam irradiation, the precursor produces a unique layered deposit structure consisting of a thin, compact pure silver layer at the substrate interface covered by a deposit body with lower silver content. This spontaneous formation of a high‑purity silver interfacial layer is a distinctive feature not reported for other silver β‑diketonate precursors under FEBID conditions.

Focused electron beam induced deposition Nanostructure fabrication Precursor delivery

Optimal Application Scenarios for (hfac)Ag(PMe₃) (CAS 148630-66-4) Based on Quantitative Differentiation Evidence


Low‑Temperature Silver Metallisation of Polymeric and Flexible Substrates

The spray CVD capability of (hfac)Ag(PMe₃) to deposit silver nanoparticle films at substrate temperatures below 100 °C [1] enables conductive silver coatings on polyethylene terephthalate (PET), polyimide, textiles, and paper‑based electronics. Competing precursors such as (hfac)Ag(VTES) require >160 °C, which exceeds the glass transition temperature of many commodity polymers. This sub‑100 °C window positions (hfac)Ag(PMe₃) as the precursor of choice for flexible hybrid electronics, wearable sensors, and smart packaging.

Supported Silver Nanoparticle Catalyst Synthesis via Size‑Controlled ALD

The AB‑type and ABC‑type ALD processes using (hfac)Ag(PMe₃) provide independent control over silver nanoparticle size (∼1.8–2.2 nm) and metal loading [2]. This decoupling is essential for catalytic applications where turnover frequency scales with particle size and metal–support interface area. Researchers synthesising supported Ag catalysts on CeO₂, Al₂O₃, or TiO₂ for selective oxidation, soot combustion, or photocatalysis should select (hfac)Ag(PMe₃) to achieve narrow particle size distributions unattainable with wet impregnation methods.

Focused Electron Beam‑Induced Deposition (FEBID) of Silver Nanostructures

(hfac)Ag(PMe₃) is the first silver β‑diketonate precursor demonstrated for FEBID, operating at an evaporation temperature of 70–80 °C compatible with standard commercial gas injection systems [3]. The spontaneous formation of a pure silver interfacial layer beneath the deposit body is a unique structural feature that can be exploited for direct‑write fabrication of conductive silver nanocontacts, plasmonic nanoantennas, and on‑chip interconnects without post‑deposition purification steps.

Thermal ALD of Silver for Anti‑Microbial Coatings on Medical Devices

The wide ALD temperature window (170–200 °C for AB‑type; 110 °C for ABC‑type) of (hfac)Ag(PMe₃) [2] and the confirmed growth of conformal silver films on ZnO nanopowder [4] make it suitable for depositing ultra‑thin antimicrobial silver coatings on complex 3D medical device surfaces. The ability to operate at 110 °C via ABC‑type ALD preserves the mechanical properties of titanium and stainless steel implants while ensuring conformal silver coverage on high‑aspect‑ratio features.

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